2-Chlorobenzo[d]oxazole-5-thiol

Medicinal Chemistry Synthetic Methodology Benzoxazole Derivatization

Sourcing a reliable bifunctional benzoxazole scaffold for parallel medchem synthesis often means trade-offs between purity and reactive group orthogonality. 2-Chlorobenzo[d]oxazole-5-thiol (CAS 1806392-03-9) is the direct answer, featuring a C2 chlorine for selective nucleophilic substitution and a C5 thiol for independent alkylation or disulfide formation. Key supply and technical data: 97% purity benchmark for reproducible library synthesis; orthogonal handles support sequential derivatization with yields outperforming 2-hydroxy analogs; structurally validated for CNS and antibacterial programs (e.g., anticonvulsant ED50 = 23.7 mg/kg). Shipped under ambient conditions with verified stock for immediate dispatch.

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
Cat. No. B12858070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]oxazole-5-thiol
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S)N=C(O2)Cl
InChIInChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H
InChIKeyOHJWQRYBWNOXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzo[d]oxazole-5-thiol Structure & Reactivity Profile


2-Chlorobenzo[d]oxazole-5-thiol (CAS 1806392-03-9) is a heterocyclic building block featuring a benzoxazole core with a chlorine atom at the 2-position and a thiol (-SH) group at the 5-position . This substitution pattern creates a bifunctional scaffold capable of undergoing nucleophilic aromatic substitution at the C2 chlorine and thiol-specific reactions including alkylation and disulfide formation . The compound serves as a versatile intermediate for synthesizing structurally diverse benzoxazole derivatives with potential applications in medicinal chemistry and materials science .

Reactivity C2 chlorine for nucleophilic substitution; C5 thiol for alkylation or disulfide formation
Derivatization Sequential functionalization via orthogonal electrophilic and nucleophilic sites
Use Context Benzoxazole scaffold for medicinal chemistry and materials research

2-Chlorobenzo[d]oxazole-5-thiol Advantages Over Analogs


The specific 2-chloro-5-thiol substitution pattern on the benzoxazole core confers distinct reactivity and physicochemical properties that cannot be replicated by other benzoxazole derivatives. The chlorine at position 2 is a superior leaving group compared to hydrogen or methyl, enabling selective nucleophilic substitution under mild conditions [1]. The thiol at position 5 introduces a nucleophilic site orthogonal to the C2 electrophile, allowing sequential derivatization [2]. Furthermore, the electron-withdrawing chlorine modulates the heterocycle's electron density, influencing both the reactivity of the thiol and the compound's pharmacokinetic profile in derived products [3].

Target
Potential Substitute
Key Difference
2-Chloro-5-thiol
2-H analog
Lack of chlorine may reduce electrophilicity, limiting mild-condition SNAr
2-Chloro-5-thiol
2-Hydroxy analog
Lower electrophilicity can lead to reduced yields in amine substitution
2-Chloro-5-thiol
2-Methyl analog
Poorer leaving group may require elevated temperature or catalysis

Quantitative Evidence for 2-Chlorobenzo[d]oxazole-5-thiol


Enhanced Nucleophilic Substitution Reactivity

The 2-chloro substituent in 2-chlorobenzo[d]oxazole-5-thiol functions as a superior leaving group compared to the 2-methyl analog, enabling efficient nucleophilic aromatic substitution (SNAr) with amines, thiols, and other nucleophiles under mild conditions [1]. In a direct comparative study of 2-chlorobenzoxazole versus 2-methylbenzoxazole derivatives, the chloro analog underwent complete conversion to 2-aminobenzoxazoles at room temperature, while the methyl analog required elevated temperatures (>100°C) or metal catalysis for comparable transformations . This reactivity difference is quantified by the relative rate enhancement factor of approximately 10^2 to 10^3 for the chloro derivative, as estimated from comparative kinetic studies [2].

SNAr Reactivity
Class-level inference
Complete at 25°C vs. 100°C/catalysis for 2-Me
Supports mild-condition derivatization
Rate enhancement approx. 10²–10³
Medicinal Chemistry Synthetic Methodology Benzoxazole Derivatization

Improved Synthetic Yields

The 2-chloro-5-thiol substitution pattern enables a two-step, high-yielding synthesis of complex benzoxazole derivatives compared to alternative starting materials. In the synthesis of 2-aminobenzoxazole libraries, 2-chlorobenzoxazole provided yields of 70-85% across diverse amine nucleophiles [1]. In contrast, the analogous 2-hydroxybenzoxazole (a common alternative) gave yields of only 30-50% under identical conditions due to competing side reactions and lower electrophilicity [2]. This yield advantage of approximately 30-50 percentage points translates directly to reduced material costs and improved throughput in library synthesis [3].

Synthetic Yield
Cross-study comparable
70–85% vs. 30–50% for 2-OH analog
May support higher-throughput library synthesis
Yield gain reported under mild conditions
Organic Synthesis Process Chemistry Benzoxazole Scaffold

Antibacterial Activity Enhancement

Derivatives synthesized from 2-chlorobenzo[d]oxazole-5-thiol demonstrate superior antibacterial activity compared to analogous compounds lacking the 2-chloro substituent. In a structure-activity relationship (SAR) study, the 2-chloro-substituted benzylthio derivatives exhibited MIC values of 0.06 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis [1]. In contrast, the corresponding 2-hydrogen analogs showed MIC values >1 μg/mL against the same strains, representing a greater than 16-fold improvement in potency [2]. This SAR study explicitly identified that the position of the chlorine atom dramatically affects antibacterial activities of the synthesized compounds [3].

Antibacterial MIC
Head-to-head
0.06 µg/mL vs. >1 µg/mL (2-H analog)
Supports antibacterial SAR studies
S. aureus, 2-chlorobenzylthio derivative
Antibacterial Antimicrobial Benzoxazole SAR

Optimized Membrane Permeability Profile

The 2-chloro-5-thiol substitution pattern imparts a calculated logP (ClogP) value of approximately 2.5-2.8 [1], which falls within the optimal range for passive membrane permeability (Lipinski's Rule of Five suggests logP < 5). In comparison, the 2-amino analog (2-aminobenzoxazole-5-thiol) has a ClogP of approximately 1.2, which may limit membrane penetration, while the 2-phenyl analog has a ClogP > 4.5, potentially reducing aqueous solubility and increasing non-specific binding [2]. This balanced lipophilicity of 2-chlorobenzo[d]oxazole-5-thiol-derived compounds is supported by in silico ADMET predictions that indicate favorable absorption and distribution profiles [3].

Lipophilicity (ClogP)
Class-level inference
~2.5–2.8 (vs. ~1.2 2-NH₂ and >4.5 2-Ph)
May support ADME property optimization
Balanced range for permeability research
Drug Design ADME Physicochemical Properties

2-Chlorobenzo[d]oxazole-5-thiol Application Scenarios


Antibacterial Agent Synthesis

This compound is the preferred starting material for synthesizing potent antibacterial agents targeting Gram-positive bacteria. The 2-chloro substituent is critical for achieving low MIC values (0.06 μg/mL against S. aureus) as demonstrated in direct SAR comparisons [1]. Researchers developing new antibiotics should prioritize this scaffold over 2-H or 2-alkyl analogs to maximize potency [2].

2-Aminobenzoxazole Library Synthesis

The high reactivity of the 2-chloro group enables efficient parallel synthesis of 2-aminobenzoxazole libraries with yields of 70-85%, significantly outperforming 2-hydroxybenzoxazole alternatives (30-50% yield) [1]. This makes the compound ideal for high-throughput medicinal chemistry campaigns where material efficiency and purity are paramount [2].

CNS-Penetrant Therapeutics Development

The balanced lipophilicity (ClogP ≈ 2.5-2.8) of derivatives synthesized from this compound falls within the optimal range for blood-brain barrier penetration [1]. This property, combined with the scaffold's demonstrated anticonvulsant activity in benzoxazole-thioether derivatives (ED50 = 23.7 mg/kg in MES model) [2], positions 2-chlorobenzo[d]oxazole-5-thiol as a strategic building block for CNS drug discovery programs [3].

Antifungal Agrochemical Synthesis

Derivatives of benzoxazole-2-thiol, such as those synthesized from this compound, have demonstrated potent antifungal activity with IC50 values of 4.34-17.61 μg/mL against phytopathogenic fungi, outperforming the commercial standard hymexazol (IC50 = 38.92 μg/mL) [1]. The 2-chloro substituent can further modulate activity and selectivity, making this compound a valuable scaffold for agrochemical lead optimization [2].

Application
Selection Property
Validation Focus
Antibacterial SAR studies
2-Chloro substitution context
MIC and Gram-positive strain endpoints
2-Aminobenzoxazole library synthesis
Chloro leaving-group reactivity
Yield and purity across diverse amines
CNS drug-like scaffold research
Balanced lipophilicity range
Permeability and seizure-model endpoint context
Antifungal lead optimization
Benzoxazole-thioether scaffold
Phytopathogenic fungi IC50 endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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